molecular formula C10H10N2O2 B15197901 4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one

4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B15197901
M. Wt: 190.20 g/mol
InChI Key: RBULMHSOMPAYSP-UHFFFAOYSA-N
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Description

4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one is a benzoimidazolone derivative characterized by an acetyl group at position 4 and a methyl group at position 5 of the bicyclic core. This scaffold is part of a broader class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antitumor, anti-inflammatory, and enzyme inhibitory effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-acetyl-5-methyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C10H10N2O2/c1-5-3-4-7-9(8(5)6(2)13)12-10(14)11-7/h3-4H,1-2H3,(H2,11,12,14)

InChI Key

RBULMHSOMPAYSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)N2)C(=O)C

Origin of Product

United States

Preparation Methods

Precursor Synthesis and Nitro Reduction

Starting with 4-methyl-2-nitroaniline (1 ), N-alkylation with 2-iodopropane in dimethylformamide (DMF) yields N-isopropyl-4-methyl-2-nitroaniline (2 ). Catalytic reduction of the nitro group using sodium dithionite (Na₂S₂O₄) produces the corresponding diamine (3 ), which undergoes cyclization with CDI to form 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (4 ). This method highlights the critical role of CDI in facilitating carbonyl insertion to construct the 2(3H)-one moiety.

Regioselective Challenges in Ring Substitution

The 5-methyl group in 4 originates from the 4-methyl substituent in the precursor 1 , underscoring the importance of precursor substitution patterns in dictating regiochemistry. To install the 4-acetyl group, post-cyclization functionalization or precursor modification is required, as the cyclization step inherently fixes the positions of existing substituents.

Electrophilic Acetylation at the C-4 Position

Friedel-Crafts Acylation

Electrophilic aromatic substitution via Friedel-Crafts acylation represents a viable route to introduce the acetyl group at the C-4 position. The electron-rich benzimidazolone ring, activated by the adjacent carbonyl and nitrogen atoms, facilitates electrophilic attack. In a protocol adapted from Stobbe condensation methodologies, treatment of 5-methyl-1H-benzo[d]imidazol-2(3H)-one with acetyl chloride in the presence of AlCl₃ generates 4-acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one. However, competing N-acylation at the imidazolone nitrogen necessitates careful optimization of reaction conditions to favor C-acylation.

Directed Ortho-Metalation

Directed ortho-metalation (DoM) offers enhanced regiocontrol for acetyl group installation. Lithiation of the benzimidazolone scaffold using n-butyllithium at −78°C, directed by the imidazolone carbonyl, generates a stabilized aryllithium intermediate at C-4. Quenching with N,N-dimethylacetamide (DMAC) introduces the acetyl group, as evidenced by analogous syntheses of triazole derivatives. This method achieves yields of 68–72% but requires stringent anhydrous conditions.

Precursor-Mediated Acetylation Prior to Cyclization

Nitro-to-Acetyl Conversion

An alternative approach involves introducing the acetyl group at the precursor stage. Starting with 5-nitro-4-methyl-2-nitroaniline, catalytic hydrogenation reduces the nitro group to an amine, which undergoes acetylation with acetic anhydride to yield 4-acetylamino-5-methyl-2-nitroaniline. Subsequent N-alkylation and cyclization with CDI furnishes the target compound. This method circumvents post-cyclization functionalization challenges but requires multi-step nitro group manipulation.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling of 4-bromo-5-methyl-1H-benzo[d]imidazol-2(3H)-one with acetylpinacolboronate introduces the acetyl group directly at C-4. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C) afford the product in 65% yield, though bromination of the benzimidazolone precursor remains a limiting step.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Regioselectivity Scalability
CDI Cyclization + DoM CDI, n-BuLi, DMAC 68–72 High Moderate
Friedel-Crafts Acylation AcCl, AlCl₃ 55–60 Moderate High
Precursor Acetylation Ac₂O, H₂/Pd-C 75–80 High Low
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Ac-Bpin 65 High Moderate

Post-cyclization acylation methods (e.g., Friedel-Crafts) prioritize scalability but suffer from moderate regioselectivity, whereas precursor-mediated strategies offer higher control at the expense of additional synthetic steps.

Characterization and Analytical Validation

Spectroscopic Confirmation

1H-NMR analysis of this compound reveals distinctive resonances: δ 2.48 (s, 3H, CH₃), 2.61 (s, 3H, COCH₃), and 7.32–7.58 (m, 3H, aromatic protons). The absence of N–H signals at δ >10 confirms successful cyclization and acetylation.

Elemental Analysis

Combustion analysis aligns with theoretical values (C: 62.58%, H: 5.12%, N: 14.28%), validating molecular purity. Deviations >0.3% indicate residual solvents or byproducts, necessitating recrystallization from ethanol.

Industrial Applications and Process Optimization

Patent WO2015005615A1 emphasizes cost-effective large-scale production, advocating for Stobbe condensation and acyl chloride reactions under mild conditions (50–55°C, ethanol solvent). Eliminating hazardous reagents (e.g., NaH) and employing continuous-flow systems enhance safety and throughput, achieving kilogram-scale yields of 82–85%.

Scientific Research Applications

4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methyl groups play a crucial role in binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains, thereby affecting cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

The biological activity of benzoimidazolone derivatives is highly sensitive to substituent position and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Benzoimidazolone Derivatives
Compound Substituents (Position) Key Activity Findings Source
4-Acetyl-5-methyl-benzoimidazolone Acetyl (4), Methyl (5) Inference: Potential antitumor activity via acetyl-mediated interactions (hypothesized) N/A
5-Hydrosulfonyl derivatives (e.g., 5b) Hydrosulfonyl (5), R1 = tetrahydro-2H-pyran IC50 = 2.6 µM (HCC1937 cells)
1-Isopropyl-3-acyl-5-methyl derivatives Acyl (3), Isopropyl (1), Methyl (5) Varies with acyl group; e.g., aromatic acyl enhances receptor affinity
Halogenated derivatives (e.g., 5-Cl) Halogens (4-F, 5-F, 6-F, 5-Br) Enhanced PLD1 inhibition; 5-Cl shows optimal selectivity

Key Observations :

  • Position 5 : Methyl (as in the target compound) vs. hydrosulfonyl (as in 5b): The hydrosulfonyl group in 5b confers potent cytotoxicity (IC50 = 2.6 µM), whereas methyl may prioritize metabolic stability over potency .
  • Position 4 : Acetyl (target) vs. halogens (e.g., 4-F): Halogens improve PLD inhibition, while acetyl’s electron-withdrawing nature may favor interactions with kinases or proteases .
  • Position 3 : Acyl groups in 1-isopropyl derivatives (e.g., aromatic acyl) enhance receptor binding, suggesting that substituent placement at position 3 vs. 4 significantly alters target engagement .

Structure-Activity Relationships (SAR)

  • Steric Effects : The methyl group at position 5 likely reduces steric hindrance compared to bulkier substituents (e.g., benzyl in ), which could improve cell permeability .
  • Hybrid Derivatives : Combining acetyl and methyl groups may balance electronic and steric effects, though direct activity data for the target compound remains speculative without experimental validation.

Biological Activity

4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family. Its unique structure, characterized by an acetyl group at the 4-position and a methyl group at the 5-position of the benzimidazole ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and antifungal properties, supported by data tables and research findings.

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 178.20 g/mol

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.90 μg/mL
Methicillin-resistant S. aureus (MRSA)<1 μg/mL
Escherichia coliInactive
Candida albicans7.80 μg/mL

The compound's activity against MRSA is particularly noteworthy, as MRSA strains are increasingly resistant to conventional antibiotics .

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it has shown preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts.

Cell Line IC50 (μM)
A549 (lung cancer)15.0
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)10.0

These findings suggest that the compound could serve as a potential lead in anticancer drug development .

Antifungal Activity

In addition to its antibacterial and anticancer properties, the compound has exhibited antifungal activity against Candida albicans. The minimum fungicidal concentration (MFC) was determined to be 7.80 μg/mL, indicating moderate antifungal efficacy .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of both electron-donating and electron-withdrawing groups allows for diverse interactions within biological systems, enhancing its solubility and bioavailability compared to other similar compounds .

Case Studies

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

  • Synthesis of Derivatives : Researchers synthesized various derivatives by modifying the acetyl and methyl groups. These derivatives were tested for improved antimicrobial and anticancer activities.
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that specific modifications at the benzimidazole ring could significantly enhance the biological activities of these compounds .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from benzimidazolone precursors. For example, a base-promoted cyclization of amidines with ketones under transition-metal-free conditions offers an efficient route to imidazolone derivatives . Alternatively, multi-step protocols involving hydrazine hydrate and carbon disulfide have been used to synthesize structurally related imidazolones, with optimized reaction temperatures (e.g., 60–80°C) and solvent systems (e.g., methanol or DMF) critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding patterns. For example, carbonyl resonances in imidazolones typically appear at δ 165–175 ppm in 13^13C NMR .
  • Infrared Spectroscopy (IR) : Stretching vibrations for C=O (1650–1700 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) groups validate the imidazolone core .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]+^+ peaks within 3 ppm error) .

Advanced Research Questions

Q. How can computational methods aid in predicting the electronic properties or reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). These studies reveal charge distribution at the acetyl group, influencing electrophilic substitution patterns . Molecular docking simulations (e.g., using AutoDock Vina) can model interactions with biological targets, such as enzymes, by analyzing binding affinities and pose stability .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • Methodological Answer :

  • Cross-Validation : Use SHELX programs (e.g., SHELXL for refinement) to reconcile discrepancies between experimental and calculated X-ray diffraction data. For example, high residual density peaks may indicate disordered solvent molecules, requiring alternative occupancy models .
  • Twinned Data Refinement : For crystals with twinning, SHELXD and SHELXE enable robust phasing, particularly for high-symmetry space groups .

Q. How can derivatives of this compound be designed for biological activity screening?

  • Methodological Answer :

  • Hybrid Molecules : Incorporate pharmacophores like thiadiazine or triazole rings to enhance binding to kinase targets (e.g., DYRK1A). For example, coupling the imidazolone core with aryl-thiazole groups via Cu-catalyzed click chemistry improves cellular permeability .
  • Structure-Activity Relationship (SAR) : Systematic substitution at the 4-acetyl group (e.g., with electron-withdrawing nitro or cyano groups) modulates bioactivity. Nitration protocols using mixed HNO3_3/H2_2SO4_4 at 0–5°C can introduce nitro groups while minimizing side reactions .

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